![molecular formula C23H27N3O3S B2450035 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226443-62-4](/img/structure/B2450035.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a phenyl ring, a thiazine ring, a piperidine ring, and a dimethylamino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, thiazine, and piperidine rings would give the molecule a rigid, cyclic structure. The dimethylamino group would likely add some polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the dimethylamino group could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
Research efforts have been dedicated to exploring the synthesis and characterization of compounds bearing structural similarities to the specified chemical. For instance, the study of benzimidazole-2-thione with dimethyl acetylenedicarboxylate in acetonitrile producing a fused thiazolidinone derivative, and in methanol resulting in a fused thiazinone, highlights the versatility in the synthesis of heterocyclic compounds (Acheson & Wallis, 1981). This showcases the chemical reactivity and potential for generating diverse molecular structures through strategic synthetic approaches.
Antioxidant and Neuroprotective Activity
The neuroprotective activity of antioxidant compounds related to the chemical structure has been investigated, revealing their potential in preventing ATP level falls due to hypoxia in astrocytes and offering protection against lesions indicative of brain damage, such as those underlying cerebral palsy (Largeron et al., 2001). This suggests the compound's relevance in research focused on mitigating oxidative stress and its implications in neurological disorders.
Anticoronavirus and Antitumoral Activity
Novel derivatives have been synthesized to evaluate their in vitro anticoronavirus and antitumoral activities. Structural variations within these compounds allowed tuning their biological properties toward antiviral or antitumoral activities, with mode-of-action studies indicating the inhibition of tubulin polymerization as a mechanism for antitumoral activity (Jilloju et al., 2021). This highlights the compound's potential application in the development of therapeutic agents targeting specific pathological conditions.
Molecular Interaction and Computational Analysis
The structural and theoretical investigation of acylmethyl-2-oxazolines, closely related to the compound of interest, in various states (solid, solution, gas phase) provides insights into their structural dynamics, tautomeric forms, and potential for metal complexation. This comprehensive study underscores the significance of these compounds in coordination chemistry and metal-mediated catalysis, illustrating their multifaceted applications in scientific research (Jones et al., 2013).
Safety And Hazards
特性
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJFULPIRYYOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

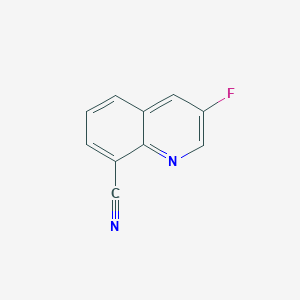
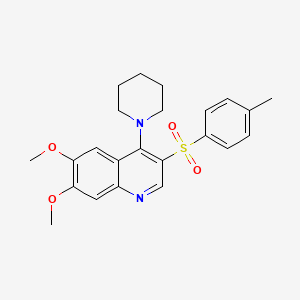
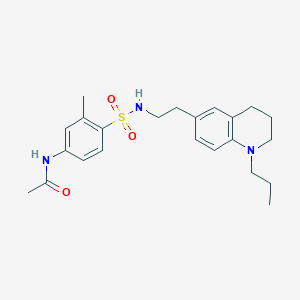
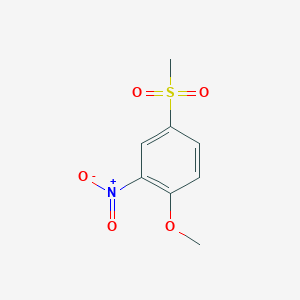
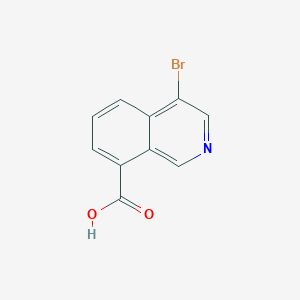
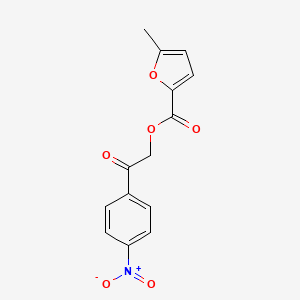
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
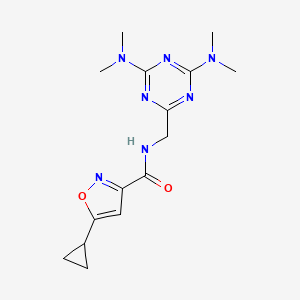
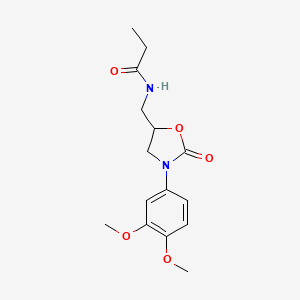
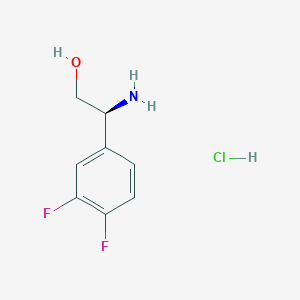
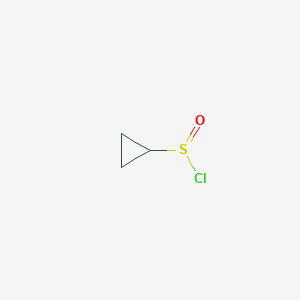
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
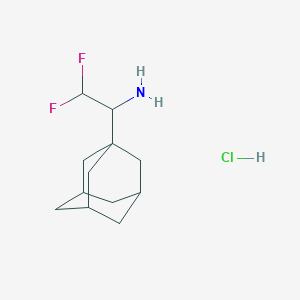
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)